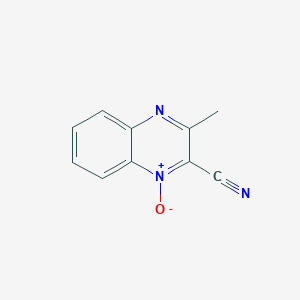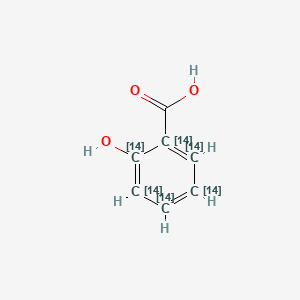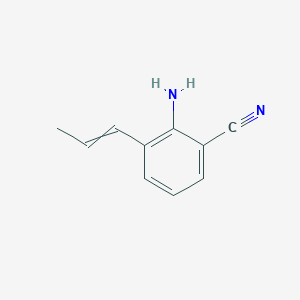
Benzonitrile, 2-amino-3-(1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-amino-3-(1-propenyl)-(9ci) is an organic compound with the molecular formula C10H10N2. This compound belongs to the class of aromatic nitriles and is characterized by the presence of an amino group and a propenyl group attached to the benzene ring. It is a derivative of benzonitrile and has significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-amino-3-(1-propenyl)-(9ci) typically involves the reaction of 2-amino-3-bromobenzonitrile with propenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of benzonitrile, 2-amino-3-(1-propenyl)-(9ci) may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Types of Reactions:
Oxidation: Benzonitrile, 2-amino-3-(1-propenyl)-(9ci) can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form amines or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The amino and propenyl groups on the benzene ring can participate in substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of benzonitrile oxides.
Reduction: Formation of 2-amino-3-(1-propenyl)benzylamine.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzonitrile, 2-amino-3-(1-propenyl)-(9ci) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 2-amino-3-(1-propenyl)-(9ci) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Aminobenzonitrile: Lacks the propenyl group, making it less hydrophobic.
3-Aminobenzonitrile: The amino group is positioned differently, affecting its reactivity.
2-Cyanoaniline: Similar structure but without the propenyl group.
Uniqueness: Benzonitrile, 2-amino-3-(1-propenyl)-(9ci) is unique due to the presence of both the amino and propenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-amino-3-prop-1-enylbenzonitrile |
InChI |
InChI=1S/C10H10N2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-6H,12H2,1H3 |
InChI Key |
WDLULBVOCYXQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C(=CC=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
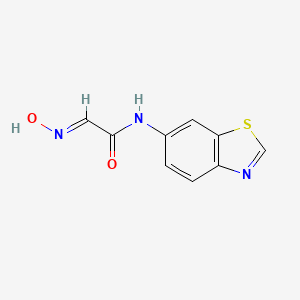
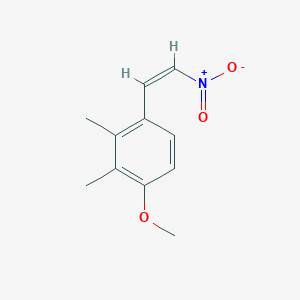
![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
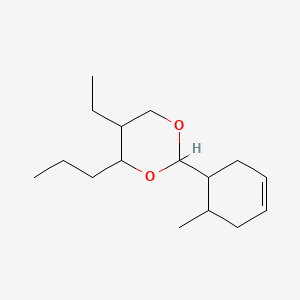
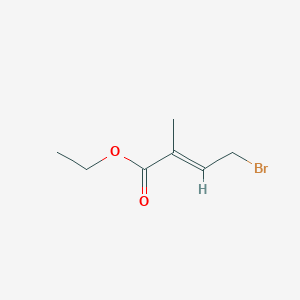

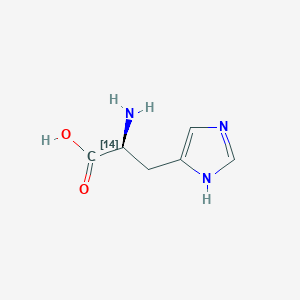

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

